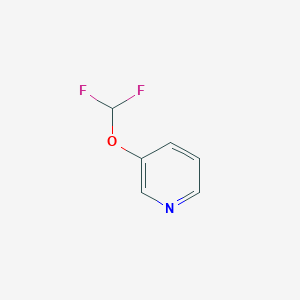

3-(Difluoromethoxy)pyridine

Descripción

3-(Difluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position of the pyridine ring. This compound and its derivatives are of significant interest in medicinal chemistry due to their role as key intermediates or active pharmaceutical ingredients (APIs). For example, roflumilast—a potent PDE4 inhibitor used in treating chronic obstructive pulmonary disease (COPD)—incorporates a 3-cyclopropylmethoxy-4-difluoromethoxy-substituted benzamide structure . The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a critical pharmacophore in anti-inflammatory agents .

Propiedades

IUPAC Name |

3-(difluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)10-5-2-1-3-9-4-5/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTBESJQBGXNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209729-90-7 | |

| Record name | 3-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method is the reaction of pyridine N-oxide with difluoromethyl triflate under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Difluoromethoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Features

| Property | Description |

|---|---|

| Chemical Formula | C7H4F3NO2 |

| Synthesis Method | Nucleophilic substitution |

| Key Reagents | Sodium hydride, potassium carbonate |

Chemistry

3-(Difluoromethoxy)pyridine serves as a crucial intermediate in the synthesis of complex organic molecules and fluorinated compounds. Its ability to participate in nucleophilic and electrophilic substitution reactions makes it valuable for creating various derivatives .

Biology

In biological research, this compound is utilized in the development of bioactive molecules. Its structural features allow it to act as a probe in biochemical studies, enhancing our understanding of molecular interactions .

Medicine

The compound is being explored for its potential therapeutic properties. Its fluorinated structure enhances lipophilicity and metabolic stability, making it suitable for drug development. Notably, it has shown promise in:

- Antimicrobial Activity : Demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis .

- Anticancer Activity : In vitro studies indicate that it inhibits the proliferation of cancer cell lines by targeting histone deacetylases, crucial for regulating gene expression related to cell cycle progression .

- Neuroprotective Effects : In vivo studies suggest that it may reduce neuroinflammation and protect neuronal cells, indicating potential applications in treating neurodegenerative diseases .

Industry

In industrial applications, this compound is used in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new insecticides and herbicides .

Antimicrobial Activity Study

A study published in a peer-reviewed journal reported that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was found to effectively disrupt bacterial cell wall synthesis, leading to cell lysis.

Anticancer Efficacy

In vitro experiments revealed that this compound inhibited the growth of several cancer cell lines at low micromolar concentrations. The mechanism was attributed to its ability to inhibit histone deacetylases, which play a critical role in cancer progression.

Neuroprotection Research

Research involving animal models demonstrated that treatment with this compound resulted in reduced microglial activation and lower levels of inflammatory cytokines. This suggests its potential as a therapeutic agent for neurodegenerative conditions such as Parkinson's disease .

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethoxy)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of the target enzyme, leading to desired biological effects .

Comparación Con Compuestos Similares

Structural Analogs with Varied Substituents

Difluoromethoxy-substituted pyridines are often compared to analogs bearing other electron-withdrawing or bulky groups, such as trifluoromethyl (-CF₃), methoxy (-OCH₃), or halogens. Key examples include:

Key Observations :

- The difluoromethoxy group (-OCF₂H) balances electron-withdrawing effects and steric bulk, improving binding to enzymes like PDE4 compared to methoxy (-OCH₃) .

- Halogenation (e.g., bromine at the 5-position) introduces steric hindrance and reactivity for cross-coupling reactions, as seen in agrochemical intermediates .

Positional Isomerism: 2-, 3-, and 4-Substituted Derivatives

The position of the difluoromethoxy group significantly impacts biological activity and physicochemical properties:

Key Observations :

- 3-Substituted derivatives exhibit superior PDE4 inhibition due to optimal spatial alignment with the enzyme’s active site .

- 2-Substituted isomers may exhibit altered electronic effects, reducing potency in some assays .

- 4-Substituted analogs show reduced bioavailability, likely due to increased steric interactions in vivo .

Key Observations :

Physicochemical Properties

Physical properties influence drug-likeness and synthetic utility:

Actividad Biológica

3-(Difluoromethoxy)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluoromethoxy group. The presence of fluorine atoms significantly influences the compound's lipophilicity, electronic properties, and overall biological activity. The difluoromethoxy group enhances the compound's ability to interact with biological targets, which is crucial for its pharmacological efficacy.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Fluorodesulfurization : This method utilizes dithiocarbonates treated with hydrogen fluoride to introduce the difluoromethoxy group effectively .

- Photoredox Catalysis : Recent advancements in photoredox catalysis have enabled the synthesis of difluoromethoxy compounds through visible light activation, enhancing yield and selectivity .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study reported moderate to good antimicrobial activity against various bacterial strains when tested using the cup-plate method at a concentration of 50 µg/ml. Some derivatives outperformed standard antibiotics like Ampicillin, indicating their potential as new antimicrobial agents .

Anticancer Properties

Studies have highlighted the anticancer potential of compounds containing difluoromethoxy groups. For instance, one study reported that certain derivatives demonstrated IC50 values against cancer cell lines (e.g., HCT116 and HePG2) lower than that of Doxorubicin, a commonly used chemotherapeutic agent. The mechanism appears to involve down-regulation of critical genes associated with cancer progression, such as PALB2, BRCA1, and TP53 .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research indicated that 6-difluoromethoxy-pyridin-3-yl-methyl moieties showed promising activity against pests like the green peach aphid (M. persicae). However, while these derivatives were effective, they were less potent compared to established insecticides such as Imidacloprid .

Case Studies

- Antimicrobial Screening : A comprehensive study synthesized various difluoromethoxy pyridinyl prop-2-ene-1-ones and assessed their antimicrobial activity against multiple bacterial strains. The results indicated several compounds with higher efficacy than traditional antibiotics .

- Anticancer Evaluation : In another study focused on anticancer activity, compounds derived from this compound were tested against several cancer cell lines. The results demonstrated significant cytotoxic effects, with specific compounds showing enhanced activity due to their ability to modulate gene expression related to tumor growth .

Table of Biological Activities

Q & A

Q. Basic Research Focus

- NMR : ¹⁹F NMR is critical for confirming the difluoromethoxy group (δ ~ -80 to -85 ppm, split due to coupling with adjacent protons). ¹H NMR identifies pyridine ring protons (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS verifies molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 260–280 nm) monitors reaction progress and purity (>95% required for pharmaceutical intermediates) .

How can reaction yields be optimized when introducing the difluoromethoxy group into pyridine systems?

Q. Advanced Research Focus

- Precursor selection : Use 3-bromo-2-(difluoromethoxy)pyridine over chlorinated analogs for higher reactivity in cross-coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for difluoromethoxy introduction.

- Additives : Silver salts (e.g., Ag₂O) improve halogen exchange efficiency in fluorination steps .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Store in airtight containers under nitrogen at -20°C to prevent hydrolysis of the difluoromethoxy group .

- Waste disposal : Neutralize acidic/basic residues before incineration by licensed waste handlers .

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Advanced Research Focus

The difluoromethoxy group enhances metabolic stability and bioavailability in kinase inhibitors by:

- Hydrogen bond donation : Interacts with ATP-binding pockets in kinases (e.g., JAK3 inhibitors) .

- Lipophilicity modulation : LogP values (~2.5) improve membrane permeability compared to methoxy analogs .

- SAR studies : Structural analogs (e.g., benzimidazole-pyridine hybrids) show improved IC₅₀ values in enzymatic assays .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- QSPR models : Correlate substituent effects with reaction rates using descriptors like Hammett σ values or Fukui indices .

- Molecular dynamics : Simulate transition states in cross-coupling reactions to identify steric/electronic barriers .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvents for new transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.